p-Tolyl phenylacetate

Description

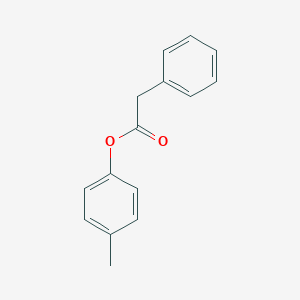

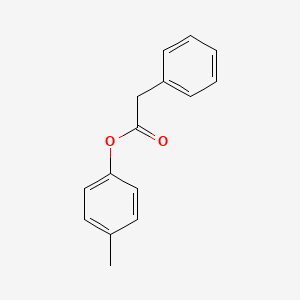

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl) 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)17-15(16)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEQSSJFSNLMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051509 | |

| Record name | p-Tolyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White to off white crystals, faint lily, hyacinth, narcissus odour | |

| Record name | p-Tolyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Tolyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/584/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

310.00 °C. @ 760.00 mm Hg | |

| Record name | p-Tolyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, moderately soluble (in ethanol) | |

| Record name | p-Tolyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/584/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

101-94-0 | |

| Record name | p-Cresyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Tolyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CRESYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/959IBY0PDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Tolyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C | |

| Record name | p-Tolyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Tolyl Phenylacetate: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols related to p-tolyl phenylacetate (B1230308). This aromatic ester is a significant compound in the fragrance and flavor industries and serves as a versatile intermediate in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, methodologies, and visualizations to support their work with this compound.

Chemical Properties and Structure

p-Tolyl phenylacetate, also known as p-cresyl phenylacetate, is a white to off-white crystalline solid with a characteristic floral aroma.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (4-methylphenyl) 2-phenylacetate[2] |

| CAS Number | 101-94-0[1] |

| Molecular Formula | C₁₅H₁₄O₂[1][3] |

| SMILES | CC1=CC=C(C=C1)OC(=O)CC2=CC=CC=C2[2] |

| InChI | InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)17-15(16)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3[2] |

| InChIKey | OJEQSSJFSNLMLB-UHFFFAOYSA-N[2] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 226.27 g/mol | [2] |

| Melting Point | 73.5 - 77.5 °C | [1] |

| Boiling Point | 309 - 311 °C | [1] |

| Density | 1.108 g/cm³ | [4] |

| Appearance | Fine, white crystal | [1] |

| Solubility | Insoluble in water; moderately soluble in ethanol | [2] |

| LogP | 3.14 - 3.79 | [2][4] |

| Vapor Pressure | 2.33E-05 mmHg at 25°C | [4] |

| Refractive Index | 1.569 | [4] |

Chemical Structure

This compound is an ester formed from the condensation of phenylacetic acid and p-cresol (B1678582). The structure consists of a phenylacetyl group attached to a p-tolyl group through an ester linkage. The key structural features are the two aromatic rings and the ester functional group.

Experimental Protocols

Synthesis of this compound via Esterification

A common method for the synthesis of this compound is the Fischer esterification of phenylacetic acid with p-cresol, catalyzed by an acid.[5] An alternative approach utilizes a solid acid catalyst for a more environmentally benign process.[6]

Materials:

-

Phenylacetic acid

-

p-Cresol

-

Toluene (or another suitable solvent)[6]

-

Al³⁺-montmorillonite nanoclay catalyst (or concentrated sulfuric acid)[6]

-

5% Sodium hydroxide (B78521) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Round bottom flask with reflux condenser

-

Separating funnel

-

Standard glassware for filtration and extraction

Procedure:

-

In a 100 mL round bottom flask, combine 25 mmol of phenylacetic acid, 50 mmol of p-cresol, and 0.5 g of Al³⁺-montmorillonite nanoclay catalyst in 30 mL of toluene.[6]

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.[6]

-

Filter the mixture to remove the solid catalyst and wash the catalyst with a small amount of toluene.[6]

-

Transfer the filtrate to a separating funnel and wash with 5% sodium hydroxide solution to remove unreacted phenylacetic acid and p-cresol.

-

Subsequently, wash the organic layer with water and then with a saturated brine solution.[6]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (B151607) (CDCl₃).

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic protons: ~7.0-7.4 ppm

-

Methylene protons (-CH₂-): ~3.6 ppm

-

Methyl protons (-CH₃): ~2.3 ppm

-

¹³C NMR (Carbon-13 NMR):

-

Expected Chemical Shifts (δ, ppm):

-

Carbonyl carbon (C=O): ~170 ppm

-

Aromatic carbons: ~120-150 ppm

-

Methylene carbon (-CH₂-): ~41 ppm

-

Methyl carbon (-CH₃): ~21 ppm

-

Spectra can be referenced to tetramethylsilane (B1202638) (TMS) as an internal standard.[5]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate. For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid is placed directly on the crystal.[7]

Expected Characteristic Absorption Bands (cm⁻¹):

-

C=O stretch (ester): ~1742 cm⁻¹[8]

-

C-O stretch (ester): ~1150-1250 cm⁻¹

-

Aromatic C=C stretch: ~1450-1600 cm⁻¹

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretch: ~2850-3000 cm⁻¹

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): m/z = 226

-

Major Fragment Ions: m/z = 118, 91, 108[9]

Applications and Relevance

This compound is primarily utilized in the following areas:

-

Fragrance and Flavor Industry: Due to its pleasant floral scent, it is a common ingredient in perfumes, cosmetics, and soaps.[1] It is also used as a flavoring agent in some food products.[1]

-

Organic Synthesis: It serves as a valuable intermediate for the synthesis of more complex organic molecules.[1]

-

Pharmaceutical Research: While not a drug itself, its structural motifs may be of interest in the design and synthesis of new pharmaceutical compounds.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound. For more specific applications or advanced analytical techniques, consulting the primary literature is recommended.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0041564) [hmdb.ca]

- 2. P-TOLYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. sciencemadness.org [sciencemadness.org]

- 5. bmse000481 Phenyl Acetate at BMRB [bmrb.io]

- 6. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. p-CRESYL PHENYLACETATE | C15H14O2 | CID 60997 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to p-Tolyl Phenylacetate

CAS Number: 101-94-0

This technical guide provides an in-depth overview of p-Tolyl phenylacetate (B1230308), also known as p-cresyl phenylacetate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document covers the compound's chemical and physical properties, detailed safety information, experimental protocols for its synthesis and purification, and analytical methodologies.

Chemical and Physical Properties

p-Tolyl phenylacetate is an aromatic ester recognized for its pleasant floral scent, making it a valuable ingredient in the fragrance and flavor industries.[1] It also serves as a versatile intermediate in organic synthesis.[1]

| Property | Value | Reference(s) |

| CAS Number | 101-94-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2] |

| Molecular Weight | 226.27 g/mol | [2][6] |

| Appearance | Fine, white crystalline powder | [1] |

| Melting Point | 73.5 - 77.5 °C | [1][3] |

| Boiling Point | 309 - 311 °C | [1] |

| Synonyms | p-Cresyl phenylacetate, Phenylacetic acid p-tolyl ester | [1][3] |

| Odor | Faint but tenacious lily, hyacinth, narcissus odor with a honey note | [2] |

Safety Data Sheet Summary

A comprehensive review of available safety data indicates that this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[7] However, standard laboratory safety precautions should always be observed.

Hazard Identification and Precautionary Measures

-

GHS Classification: This chemical does not meet the criteria for GHS hazard classification in the majority of reports.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves and eye/face protection.[8]

-

Storage: Store in a well-ventilated place.[8]

Toxicological Data

| Metric | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 1,630 mg/kg | [8] |

| LD50 | Rabbit | Dermal | > 8,000 mg/kg | [8] |

First Aid and Firefighting Measures

-

In case of ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]

-

Fire-extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

Experimental Protocols

Synthesis of this compound via Esterification

One common method for the synthesis of this compound is the esterification of p-cresol (B1678582) with phenylacetic acid.[2] The following protocol is adapted from a procedure using a solid acid catalyst.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

p-Cresol

-

Phenylacetic acid

-

Solid acid catalyst (e.g., Al³⁺-montmorillonite nanoclay)

-

Toluene (solvent)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine phenylacetic acid (25 mmol), p-cresol (50 mmol), and the Al³⁺-montmorillonite nanoclay catalyst (0.5 g) in 30 mL of toluene.[2]

-

Heat the mixture to reflux and maintain for the desired reaction time (e.g., 6 hours), with continuous stirring.[2]

-

After cooling to room temperature, filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of toluene.[2]

-

Combine the filtrate and the washings and transfer to a separatory funnel.

-

Wash the organic layer with a 5% NaOH solution to remove any unreacted phenylacetic acid.[2]

-

Subsequently, wash the organic layer with water and then with a saturated brine solution.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain fine, white crystals.

Workflow for Synthesis and Purification:

Caption: Experimental Workflow for Synthesis and Purification.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of this compound due to its volatility and thermal stability.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

-

Oven Program: A typical starting point would be an initial temperature of 150 °C for 1 minute, followed by a ramp to 300 °C at a rate of 15 °C/min, with a final hold for 5 minutes.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for structural confirmation.

-

¹H NMR (in CDCl₃): Chemical shifts (δ) are expected around 2.33 ppm (s, 3H, -CH₃), 3.85 ppm (s, 2H, -CH₂-), 6.92 ppm (d, 2H, aromatic), 7.15 ppm (d, 2H, aromatic), and 7.30-7.38 ppm (m, 5H, aromatic).

-

¹³C NMR (in CDCl₃): Key chemical shifts (δ) are expected at approximately 20.7, 40.8, 121.1, 127.2, 128.7, 129.3, 129.8, 133.6, 135.3, 148.6, and 170.0 ppm.

Logical Relationship for Compound Identification:

Caption: Workflow for Analytical Confirmation.

References

- 1. rsc.org [rsc.org]

- 2. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound(101-94-0) 13C NMR spectrum [chemicalbook.com]

- 6. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of p-Tolyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to p-tolyl phenylacetate (B1230308), an organic ester with applications in the fragrance and pharmaceutical industries.[1][2][3] This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis of this compound, offering a valuable resource for laboratory and process development applications.

Introduction

p-Tolyl phenylacetate, also known as p-cresyl phenylacetate, is a white crystalline solid with a characteristic floral, honey-like aroma.[2] Its synthesis is a classic example of esterification, a fundamental reaction in organic chemistry. This guide will explore two principal methods for its preparation: the Fischer-Speier esterification of phenylacetic acid with p-cresol (B1678582) and the acylation of p-cresol using phenylacetyl chloride.

Synthetic Methodologies and Mechanisms

Fischer-Speier Esterification

The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4] In the synthesis of this compound, phenylacetic acid reacts with p-cresol in the presence of an acid catalyst. The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product, such as removing water or using an excess of one reactant, are often employed.[4][5]

Mechanism of Fischer-Speier Esterification:

The reaction proceeds through a series of proton transfer and nucleophilic acyl substitution steps:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of p-cresol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Caption: Fischer-Speier Esterification Mechanism.

Acylation with Phenylacetyl Chloride

An alternative and often more rapid method for the synthesis of this compound is the reaction of p-cresol with phenylacetyl chloride.[2][6] This reaction is an example of acylation and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Mechanism of Acylation:

-

Nucleophilic Attack: The oxygen atom of p-cresol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride.

-

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination of Chloride: The intermediate collapses, and the chloride ion, an excellent leaving group, is expelled.

-

Deprotonation: A base removes the proton from the phenolic oxygen to yield the final ester product.

Caption: Acylation of p-Cresol with Phenylacetyl Chloride.

Experimental Protocols

Fischer Esterification using a Heterogeneous Catalyst

A modern and environmentally conscious approach to Fischer esterification utilizes solid acid catalysts, which are easily separable from the reaction mixture. The following protocol is adapted from a study on the liquid phase esterification of phenylacetic acid with p-cresol using metal cation-exchanged montmorillonite (B579905) nanoclay catalysts.[7]

Materials and Equipment:

-

Phenylacetic acid (PA)

-

p-Cresol (p-C)

-

Al³⁺-montmorillonite nanoclay catalyst

-

5% Sodium hydroxide (B78521) solution

-

Saturated brine solution

-

100 mL round-bottom flask

-

Reflux condenser

-

Separating funnel

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser, add phenylacetic acid (25 mmol), p-cresol (100 mmol, 4 equivalents), Al³⁺-montmorillonite nanoclay catalyst (0.75 g), and toluene (30 mL).[7]

-

Heat the reaction mixture to reflux and maintain for 6 hours.[7]

-

After cooling to room temperature, filter the mixture to separate the catalyst. Wash the catalyst twice with toluene.[7]

-

Combine the filtrate and washings and transfer to a separating funnel. Wash the organic layer with 5% sodium hydroxide solution to remove unreacted starting materials, followed by water and then a saturated brine solution.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Caption: Experimental Workflow for Fischer Esterification.

Synthesis via Phenylacetyl Chloride

While a specific detailed protocol with quantitative yields for the synthesis of this compound from phenylacetyl chloride was not found in the reviewed literature, a general procedure for the acylation of phenols can be adapted. This method typically provides high yields.

General Procedure:

-

Dissolve p-cresol in a suitable solvent (e.g., dichloromethane (B109758) or toluene) in a flask equipped with a stirrer and a dropping funnel.

-

Add a base, such as pyridine (B92270) or triethylamine, to the solution.

-

Cool the mixture in an ice bath.

-

Add phenylacetyl chloride dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature for a specified time.

-

Perform an aqueous work-up to remove the base and any unreacted starting materials. This typically involves washing with dilute acid, water, and brine.

-

Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or chromatography.

Quantitative Data

The following tables summarize the quantitative data obtained from the study on the Fischer esterification of phenylacetic acid with p-cresol using various metal cation-exchanged montmorillonite nanoclay catalysts.[7]

Table 1: Effect of Reactant Molar Ratio on the Yield of this compound [7]

| Molar Ratio (PA:p-C) | Yield (%) with Al³⁺-mont |

| 1:1 | 35 |

| 1:2 | 42 |

| 1:3 | 51 |

| 1:4 | 58 |

Reaction Conditions: 25 mmol PA, 6 h reaction time, 0.5 g catalyst, 30 mL toluene.

Table 2: Effect of Catalyst Amount on the Yield of this compound [7]

| Catalyst Amount (g) | Yield (%) with Al³⁺-mont |

| 0.25 | 45 |

| 0.50 | 58 |

| 0.75 | 65 |

| 1.00 | 65 |

Reaction Conditions: 1:4 molar ratio (PA:p-C), 6 h reaction time, 30 mL toluene.

Table 3: Effect of Solvent on the Yield of this compound [7]

| Solvent | Yield (%) with Al³⁺-mont |

| Toluene | 65 |

| Benzene | 60 |

| Chlorobenzene | 55 |

| 1,4-Dioxane | 48 |

Reaction Conditions: 1:4 molar ratio (PA:p-C), 0.75 g catalyst, 6 h reaction time.

Table 4: Effect of Reaction Time on the Yield of this compound [7]

| Reaction Time (h) | Yield (%) with Al³⁺-mont |

| 1 | 25 |

| 2 | 38 |

| 4 | 55 |

| 6 | 65 |

| 8 | 62 |

Reaction Conditions: 1:4 molar ratio (PA:p-C), 0.75 g catalyst, 30 mL toluene.

Conclusion

This technical guide has detailed the primary synthetic pathways for this compound, focusing on the Fischer-Speier esterification and acylation with phenylacetyl chloride. A comprehensive experimental protocol for a modern, heterogeneously catalyzed Fischer esterification has been provided, complete with quantitative data to aid in reaction optimization. The mechanisms for both synthetic routes have been illustrated to provide a thorough understanding of the underlying chemical transformations. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | 101-94-0 [chemicalbook.com]

- 7. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]

p-Tolyl phenylacetate solubility in organic solvents

An In-depth Technical Guide to the Solubility of p-Tolyl Phenylacetate (B1230308) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl phenylacetate, also known as p-cresyl phenylacetate, is an aromatic ester with the chemical formula C15H14O2.[1] It is a white crystalline solid with a characteristic floral, honey-like aroma.[2] This compound finds applications in the fragrance and flavor industries and is also used as an intermediate in organic synthesis.[1] In the pharmaceutical sector, it can be utilized as an excipient in drug formulations to potentially improve the stability and solubility of active pharmaceutical ingredients.[1] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in formulation development, chemical synthesis, and quality control.

This technical guide provides a summary of the available solubility data for this compound, a detailed experimental protocol for solubility determination, and a logical workflow for assessing its solubility profile.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and semi-quantitative data.

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility (at 25 °C unless specified) | Citation |

| Water | Protic | Insoluble | 16.59 mg/L (estimated) | [3][4] |

| Ethanol | Protic Alcohol | Moderately Soluble / Soluble | Soluble in 2 volumes of 70% ethanol | [5][6] |

| Propylene Glycol | Protic Diol | Slightly Soluble | Not available | [2] |

| Glycerol | Protic Polyol | Insoluble | Not available | [2] |

| Oils | Non-polar | Soluble | Not available | |

| Acetone | Aprotic Ketone | Soluble (by analogy with other esters) | Not available | [7] |

| Diethyl Ether | Aprotic Ether | Soluble (inferred from general ester properties) | Not available | |

| Ethyl Acetate | Aprotic Ester | Soluble (inferred from general ester properties) | Not available | |

| Toluene | Aromatic Hydrocarbon | Soluble (inferred from structural similarity) | Not available | |

| DMSO (Dimethyl Sulfoxide) | Aprotic Sulfoxide | Soluble (commonly used as a solvent for organic compounds) | Not available | [8] |

Note: The solubility of esters is generally good in many organic solvents such as alcohols, ethers, ketones, and esters, while being poor in polar solvents like water.[7]

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for the gravimetric determination of this compound solubility in an organic solvent. This method can be adapted for various solvents and temperatures.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Saturated solution of this compound in the chosen solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed clean, dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the vial with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 74-76°C is recommended, under vacuum if necessary).

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or g/100g of solvent.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen organic solvent before starting the experiment.

Mandatory Visualization

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is highly recommended to determine the solubility experimentally under the conditions of intended use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. para-cresyl phenyl acetate, 101-94-0 [thegoodscentscompany.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0041564) [hmdb.ca]

- 5. p-CRESYL PHENYLACETATE | C15H14O2 | CID 60997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. P-cresyl acetate: Chemical properties; Content analysis; Uses_Chemicalbook [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. This compound | TargetMol [targetmol.com]

Spectroscopic Profile of p-Tolyl Phenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-Tolyl phenylacetate (B1230308) (CAS 101-94-0), a significant compound in the fragrance and flavor industries, and a valuable intermediate in organic synthesis.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for p-Tolyl phenylacetate is C₁₅H₁₄O₂ with a molecular weight of 226.27 g/mol .[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.38–7.30 | m | 5H | Phenyl-H |

| 7.15 | d | 2H | Tolyl-H (ortho to ester) |

| 6.92 | d | 2H | Tolyl-H (meta to ester) |

| 3.85 | s | 2H | -CH₂- |

| 2.33 | s | 3H | -CH₃ |

| (Source: ResearchGate)[4] |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 170.0 | C=O (Ester Carbonyl) |

| 148.6 | C-O (Tolyl) |

| 135.3 | C-CH₃ (Tolyl) |

| 133.6 | C-CH₂ (Phenyl) |

| 129.8 | Phenyl-CH |

| 129.3 | Tolyl-CH |

| 128.7 | Phenyl-CH |

| 127.2 | Phenyl-CH |

| 121.1 | Tolyl-CH |

| 40.8 | -CH₂- |

| 20.7 | -CH₃ |

| (Source: ResearchGate)[4] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 1742 | C=O stretch (Ester) |

| (Source: ResearchGate)[5] |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 226 | [M]⁺ (Molecular Ion) |

| 118 | [C₈H₆O]⁺ |

| 108 | [C₇H₈O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | [C₅H₅]⁺ |

| (Source: PubChem)[3] |

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).[6]

-

For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[6]

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.[6]

-

If any particulate matter is present, filter the solution through a pipette with a glass wool plug into a clean NMR tube.[6]

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[6]

-

-

Data Acquisition:

-

Place the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.[6]

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.[6]

-

For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[6]

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Thin Solid Film Method):

-

Since this compound is a solid at room temperature, the thin solid film method is appropriate.[1][7]

-

Dissolve a small amount (approximately 50 mg) of the solid in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[7]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., KBr).[7]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[7]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant peaks with their corresponding wavenumbers.

-

Correlate the absorption bands to specific functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe or by using a gas chromatograph (GC) as the inlet for sample separation prior to ionization.[8]

-

-

Ionization:

-

The sample molecules are ionized. Electron Impact (EI) is a common method where a high-energy electron beam bombards the sample, causing the loss of an electron to form a radical cation (the molecular ion).[8]

-

-

Mass Analysis:

-

Detection:

-

A detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion. The most abundant ion is designated as the base peak with a relative intensity of 100%.[9]

-

References

- 1. This compound | 101-94-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. p-CRESYL PHENYLACETATE | C15H14O2 | CID 60997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

The Biological Frontier of p-Tolyl Phenylacetate and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl phenylacetate (B1230308), an aromatic ester, has traditionally been utilized in the flavor and fragrance industries. However, the broader biological activities of this compound and its derivatives remain a largely unexplored frontier in medicinal chemistry and drug discovery. Phenylacetic acid and its derivatives have demonstrated a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the known biological activities of compounds structurally related to p-tolyl phenylacetate, offering insights into its potential therapeutic applications. Due to the limited direct research on this compound, this guide focuses on the biological activities of its structural analogs, including aryl esters of phenylacetic acid and molecules containing a p-tolyl moiety. This guide also details relevant experimental protocols and potential signaling pathways to facilitate further research in this promising area.

Quantitative Data on the Biological Activity of this compound Derivatives and Analogs

Table 1: Anticancer Activity of p-Tolyl and Phenylacetate Derivatives

| Compound | Cell Line(s) | Activity Type | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(p-tolyl)acetamide | PC3 (prostate carcinoma) | Cytotoxic | 80 | [1] |

| 2-(4-Fluorophenyl)-N-(p-tolyl)acetamide | MCF-7 (breast cancer) | Cytotoxic | 100 | [1] |

| Phenylacetate (PA) | Glioblastomas, leukemias, prostate carcinomas, breast carcinomas | Anti-proliferative, Differentiating | Not specified | [1] |

Table 2: Antimicrobial Activity of Phenylacetic Acid and its Derivatives

| Compound | Microorganism(s) | Activity Type | Minimum Inhibitory Concentration (MIC) or IC50 | Reference |

| Phenylacetic acid (PAA) | Agrobacterium tumefaciens T-37 | Antibacterial | IC50: 0.8038 mg/mL | [2] |

| Phenylacetic acid (PAA) | Gram-positive and Gram-negative bacteria, fungi | Antibacterial, Antifungal | Not specified | [2] |

| Copper(II) complex with phenylacetic acid and azide | S. aureus, E. coli | Antibacterial | Zone of inhibition: 2.5-3 mm | [3] |

| Alkyl esters of phenolic acids | Escherichia coli, Bacillus cereus, Listeria monocytogenes, Fusarium culmorum, Saccharomyces cerevisiae | Antimicrobial | MIC: 1.2–20 mM | [4] |

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Related Compounds

| Compound | Assay/Target | Activity Type | Potency | Reference |

| Phenylnaphthaleneacetic acids | anti-UV-erythema method | Anti-inflammatory | High potency for specific isomers | [5] |

| Diclofenac (B195802) (a phenylacetic acid derivative) | gamma-hydroxybutyric acid (GHB) binding sites | Binding affinity | Ki: 5.1 µM | [6] |

| Phenyl esters | Caseinolytic protease P (ClpP) | Enzyme inhibition | Potent inhibitors | [7] |

| Phenyl acetate (B1210297) | Arylesterase | Enzyme inhibition | Substrate/Inhibitor | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11][12][13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (e.g., this compound dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not exceed 0.1%).[14] Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.[15][16][17][18][19]

Principle: Subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema.

Protocol:

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer the test compound (e.g., this compound, suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally at various doses. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin (B1671933) or diclofenac).

-

Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point.

Antimicrobial Screening: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[20][21][22]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the target microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[14]

-

Serial Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC. The use of a growth indicator like resazurin (B115843) can aid in the determination.[20]

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are yet to be elucidated, the known pathways of its parent compound, phenylacetic acid (PAA), offer a starting point for investigation.

Phenylacetic Acid Metabolism and its Role in Stress Response

In some bacteria, such as Acinetobacter baumannii, the phenylacetic acid catabolic pathway is linked to the regulation of antibiotic and oxidative stress responses. The paa operon, which is responsible for the degradation of PAA, is upregulated under certain stress conditions.[23][24][25] Interference with this pathway can increase susceptibility to antibiotics. This suggests that compounds like this compound, which could potentially be hydrolyzed to release PAA, might influence bacterial stress response mechanisms.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchps.com [jchps.com]

- 4. scispace.com [scispace.com]

- 5. Antiinflammatory activity of isomeric phenylnaphthaleneacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenyl Esters Are Potent Inhibitors of Caseinolytic Protease P and Reveal a Stereogenic Switch for Deoligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new automated method for phenotyping arylesterase (EC 3.1.1.2) based upon inhibition of enzymatic hydrolysis of 4-nitrophenyl acetate by phenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. inotiv.com [inotiv.com]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apec.org [apec.org]

- 22. woah.org [woah.org]

- 23. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]

p-Tolyl phenylacetate as a fragrance ingredient in scientific literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl phenylacetate (B1230308) is an aromatic ester valued in the fragrance industry for its complex and pleasant olfactory profile.[1][2] Chemically identified with the CAS Number 101-94-0, this white crystalline solid imparts a nuanced floral, animalic, and heady aroma, making it a versatile ingredient in a variety of perfume compositions and scented consumer products.[1][2] This technical guide provides an in-depth overview of p-tolyl phenylacetate, focusing on its physicochemical properties, synthesis, safety assessment, and the experimental protocols used to determine its suitability as a fragrance ingredient.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective formulation and application in fragrance compositions. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2] |

| Molecular Weight | 226.27 g/mol | [1][2] |

| CAS Number | 101-94-0 | [1] |

| Appearance | Fine, white crystal | [1][2] |

| Melting Point | 73.5 - 77.5 °C | [1] |

| Boiling Point | 309 - 311 °C | [1] |

| Flash Point | > 110.00 °C | [3] |

| Vapor Pressure | 0.001300 mmHg @ 20.00 °C | [3] |

| log P | 3.79 | [2][4] |

| Solubility | Insoluble in water; moderately soluble in ethanol | [4] |

Olfactory Profile and Use in Fragrances

This compound is characterized by a distinctive and multifaceted aroma. It is described as having a pleasant floral scent with heady and animalic undertones.[1][2] This unique combination allows it to be used to add complexity and volume to both floral and animalic fragrance accords.[2] According to the International Fragrance Association (IFRA), the recommended usage level for this compound is up to 5.0000% in the fragrance concentrate.[3] Its low volatility contributes to a long-lasting fragrance profile in final products.[1]

Synthesis

The synthesis of this compound is typically achieved through the esterification of p-cresol (B1678582) and phenylacetic acid.[2] This reaction is generally catalyzed by a strong acid. The overall chemical transformation is depicted in the following workflow. While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be conceptualized.

Safety Assessment

| Toxicological Endpoint | Finding | Reference(s) |

| Genotoxicity | Not genotoxic. | |

| Repeated Dose Toxicity | Exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. | |

| Reproductive Toxicity | Exposure is below the TTC. | |

| Local Respiratory Toxicity | Exposure is below the TTC. | |

| Photoirritation/Photoallergenicity | Not expected to be photoirritating or photoallergenic based on UV/Vis spectra. | |

| Skin Sensitization | Does not present a concern for skin sensitization under current declared levels of use. | |

| Environmental Safety | Not found to be Persistent, Bioaccumulative, and Toxic (PBT). |

The safety assessment of fragrance ingredients like this compound follows a structured workflow, as illustrated in the diagram below.

Experimental Protocols

The safety evaluation of this compound relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are descriptions of the key methodologies used to assess its toxicological profile.

Genotoxicity Testing

Bacterial Reverse Mutation Assay (OECD 471)

This assay, also known as the Ames test, is used to detect point mutations.[3]

-

Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect mutations that revert the bacteria to a state where they can synthesize the essential amino acid.[3]

-

Methodology:

-

Bacterial cultures are exposed to this compound at a range of concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[3]

-

There are two primary methods: the plate incorporation method and the pre-incubation method.[3]

-

After exposure, the bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.[3]

-

The plates are incubated at 37°C for 48-72 hours.[3]

-

The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on solvent control plates.[3] A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

-

In Vitro Micronucleus Test (OECD 487)

This test is used to detect chromosomal damage.

-

Principle: The assay identifies micronuclei, which are small nuclei that form outside the main nucleus in daughter cells. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[5][6]

-

Methodology:

-

Mammalian cells (e.g., human lymphocytes or Chinese Hamster Ovary cells) are cultured and exposed to various concentrations of this compound, with and without metabolic activation (S9).[1]

-

The exposure duration is typically 3 to 24 hours.[1]

-

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have completed one round of mitosis.[5]

-

After incubation, the cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells.[4]

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[1]

-

Skin Sensitization

Local Lymph Node Assay (LLNA)

The LLNA is an in vivo test to determine the skin sensitization potential of a substance.

-

Principle: Skin sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the site of application. The LLNA measures this proliferation.[2]

-

Methodology:

-

The test substance is applied to the ears of mice for a set number of consecutive days.[2]

-

A radiolabeled substance (e.g., ³H-methyl thymidine) is injected, which is incorporated into the DNA of proliferating cells.[2]

-

The mice are euthanized, and the draining auricular lymph nodes are excised.[2]

-

A single-cell suspension of lymph node cells is prepared, and the level of radioactivity is measured.[2]

-

A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result, indicating a sensitizing potential.[2]

-

Conclusion

This compound is a well-characterized fragrance ingredient with a favorable safety profile for its intended use in consumer products. Its distinct olfactory properties make it a valuable component in the perfumer's palette. The comprehensive safety assessment, based on internationally recognized protocols, provides a robust foundation for its continued use, ensuring consumer and environmental safety. This technical guide has provided an overview of the key scientific data and methodologies relevant to researchers, scientists, and professionals in the field.

References

In-Depth Technical Guide: Reaction Kinetics of p-Tolyl Phenylacetate Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reaction kinetics associated with the hydrolysis of p-tolyl phenylacetate (B1230308). The document details the underlying mechanisms, experimental protocols for kinetic analysis, and quantitative data extrapolated from studies of analogous compounds. This information is critical for understanding the stability and reactivity of this ester, which is pertinent in various research and development contexts, including drug metabolism and prodrug design.

Introduction to p-Tolyl Phenylacetate Hydrolysis

The hydrolysis of this compound involves the cleavage of the ester bond to yield p-cresol (B1678582) and phenylacetic acid. This reaction can be catalyzed by acids, bases, or enzymes. Understanding the kinetics of this process—the rate at which the reaction occurs and the factors influencing it—is essential for predicting its behavior in different chemical and biological environments. The reaction is of particular interest as the electronic properties of the tolyl and phenyl groups influence the reactivity of the ester linkage.

The general equation for the hydrolysis is as follows:

This compound + H₂O → p-Cresol + Phenylacetic Acid

The rate of this reaction is dependent on several factors, including pH, temperature, and the presence of catalysts.

Reaction Mechanisms

The hydrolysis of this compound can proceed through different mechanisms depending on the reaction conditions, primarily the pH of the solution.

Base-Catalyzed Hydrolysis (Alkaline Hydrolysis)

Under alkaline conditions, the hydrolysis of aryl phenylacetates is typically first order in both the ester and the hydroxide (B78521) ion concentration.[1] The accepted mechanism for this reaction is often an elimination-addition pathway, specifically the E1cB (Elimination Unimolecular conjugate Base) mechanism.[1] This is in contrast to the more common nucleophilic acyl substitution (BAc2) mechanism for many other esters. The E1cB mechanism is favored due to the acidity of the α-proton on the phenylacetyl group.

The key steps are:

-

Deprotonation: A hydroxide ion removes a proton from the carbon atom adjacent to the carbonyl group, forming a carbanion (enolate).

-

Elimination: The carbanion intermediate expels the p-cresoxide (p-toluoxide) leaving group to form a ketene (B1206846) intermediate.

-

Addition: The ketene intermediate rapidly reacts with water to form phenylacetic acid.

A simplified representation of the base-catalyzed hydrolysis mechanism is presented below.

References

Discovery and first synthesis of p-Tolyl phenylacetate

An In-depth Technical Guide to the Synthesis of p-Tolyl Phenylacetate (B1230308)

This guide provides a comprehensive overview of the synthesis of p-Tolyl phenylacetate, a significant compound in the fragrance, flavor, and pharmaceutical industries. While the initial discovery and first synthesis of this ester are not prominently documented in readily accessible scientific literature, this document details a well-established and modern laboratory-scale synthesis. The information is tailored for researchers, scientists, and drug development professionals, with a focus on detailed experimental protocols and structured data presentation.

Compound Profile

-

IUPAC Name: 4-methylphenyl 2-phenylacetate

-

Synonyms: p-Cresyl phenylacetate, Phenylacetic acid p-tolyl ester[1][2][3]

-

Molecular Formula: C₁₅H₁₄O₂[2]

-

Molecular Weight: 226.27 g/mol [2]

This compound is an aromatic ester valued for its pleasant floral aroma, reminiscent of narcissus, with honey-like notes.[4] It is utilized as a fragrance ingredient in perfumes and personal care products, a flavoring agent, an excipient in pharmaceutical formulations, and an intermediate in organic synthesis.[2]

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized in the tables below, compiled from various sources.

Table 1: Physical Properties

| Property | Value | Source(s) |

| Appearance | Fine, white to almost white crystalline powder | [2][5] |

| Melting Point | 73.5 - 77.5 °C | [2][5] |

| Boiling Point | 309 - 311 °C | [2][5] |

| Purity (GC) | >99.0% | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Source(s) |

| FTIR (cm⁻¹) | 1742 (C=O, ester) | [6] |

| ¹H NMR (δ, ppm) | 2.33 (s, 3H), 3.85 (s, 2H), 6.92 (d, 2H), 7.15 (d, 2H), 7.30–7.38 (m, 5H) | [6] |

| ¹³C NMR (δ, ppm) | 21.0, 41.5, 121.0, 127.2, 128.8, 129.5, 130.2, 133.8, 135.2, 148.5, 170.5 | [6] |

Synthesis of this compound

The most common method for synthesizing this compound is the esterification of phenylacetic acid with p-cresol (B1678582).[4] This reaction is typically catalyzed by an acid. The following sections detail a specific, modern protocol using a solid acid catalyst, which aligns with green chemistry principles.

General Reaction Scheme

The synthesis involves the reaction of phenylacetic acid and p-cresol, resulting in the formation of this compound and water.

References

- 1. This compound | 101-94-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. p-CRESYL PHENYLACETATE | C15H14O2 | CID 60997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

p-Tolyl phenylacetate potential as a building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl phenylacetate (B1230308) is an aromatic ester that serves as a valuable and versatile building block in the field of organic synthesis. Characterized by a phenylacetyl group attached to a p-cresol (B1678582) moiety, its reactivity and structural features make it a key intermediate in the synthesis of a variety of more complex molecules. While widely recognized for its application in the fragrance and flavor industries, its potential extends to the synthesis of pharmaceuticals, specialty polymers, and other fine chemicals.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of p-tolyl phenylacetate as a foundational component in modern organic chemistry.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for its use in synthetic applications.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄O₂ | [3] |

| Molecular Weight | 226.27 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 74-76 °C | [4] |

| Boiling Point | 148 °C at 1.5 mmHg | [4] |

| CAS Number | 101-94-0 | [5] |

Spectroscopic Data

The following tables provide a detailed analysis of the spectroscopic data for this compound, crucial for its identification and characterization.

¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.38 - 7.30 | m | 5H (Phenyl-H) |

| 7.15 | d | 2H (Aryl-H ortho to -CH₃) |

| 6.92 | d | 2H (Aryl-H ortho to -O) |

| 3.85 | s | 2H (-CH₂-) |

| 2.33 | s | 3H (-CH₃) |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 170.0 | C=O (Ester) |

| 148.6 | C-O (Aromatic) |

| 135.3 | C-CH₃ (Aromatic) |

| 133.6 | C (Aromatic, Phenyl) |

| 129.8 | CH (Aromatic) |

| 129.3 | CH (Aromatic) |

| 128.7 | CH (Aromatic) |

| 127.2 | CH (Aromatic) |

| 121.1 | CH (Aromatic) |

| 40.8 | -CH₂- |

| 20.7 | -CH₃ |

Key IR and Mass Spectrometry Data

| Spectroscopic Method | Key Peaks/Fragments | Interpretation | Reference(s) |

| FTIR (KBr) | ~1742 cm⁻¹ | C=O ester stretch | [6] |

| ~1200 cm⁻¹ | C-O ester stretch | [7] | |

| Mass Spectrometry (EI) | m/z 118 | [C₈H₈O]⁺ (Phenylacetyl cation) | [3] |

| m/z 91 | [C₇H₇]⁺ (Tropylium cation) | [3] | |

| m/z 108 | [C₇H₈O]⁺ (p-Cresol radical cation) | [3] |

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of p-cresol with phenylacetic acid. This can be achieved using various catalytic methods.

Experimental Protocol: Esterification of p-Cresol with Phenylacetic Acid

This protocol is adapted from a procedure utilizing a metal cation-exchanged montmorillonite (B579905) nanoclay catalyst.

Materials:

-

Phenylacetic acid

-

p-Cresol

-

Al³⁺-montmorillonite nanoclay catalyst

-

5% Sodium hydroxide (B78521) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, combine phenylacetic acid (25 mmol), p-cresol (50 mmol), and the Al³⁺-montmorillonite nanoclay catalyst (0.5 g).

-

Add 30 mL of toluene as the solvent.

-

Heat the mixture to reflux and maintain for the desired reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst and wash the catalyst with a small amount of toluene.

-

Transfer the filtrate to a separatory funnel and wash with 5% sodium hydroxide solution to remove any unreacted phenylacetic acid and p-cresol.

-

Wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Applications in Organic Synthesis

This compound is a key precursor for the synthesis of various organic compounds, most notably through the Fries rearrangement.

The Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[8] This reaction is a powerful tool for the synthesis of substituted phenolic ketones, which are important intermediates in the pharmaceutical industry.[9]

Mechanism: The reaction proceeds through the formation of a complex between the ester and the Lewis acid (e.g., AlCl₃), which then generates an acylium ion. This electrophile then attacks the aromatic ring of the cresol (B1669610) moiety, primarily at the ortho and para positions. The regioselectivity of the reaction is influenced by factors such as temperature and solvent.[8][10]

Experimental Protocol: Fries Rearrangement to 2-Hydroxy-5-methylbenzophenone

This protocol describes the synthesis of 2-hydroxy-5-methylbenzophenone, a UV absorber, via a process analogous to the Fries rearrangement of this compound.

Materials:

-

This compound (or in situ generated from p-cresol and benzoyl chloride)

-

Aluminum trichloride (B1173362) (AlCl₃)

-

Chlorobenzene (solvent)

-

Ice water

-

Magnesium sulfate

Procedure:

-

To a solution of the starting ester in chlorobenzene, slowly add aluminum trichloride (1 equivalent) in portions at room temperature, controlling any exotherm.

-

Heat the reaction mixture to 130 °C and stir for approximately 10 hours, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to 60 °C and then carefully pour it onto ice water with stirring.

-

Separate the organic and aqueous phases. Extract the aqueous phase twice with chlorobenzene.

-

Combine the organic phases and dry over magnesium sulfate.

-

Remove the solvent by evaporation under reduced pressure to obtain the crude 2-hydroxy-5-methylbenzophenone.[1]

-

The product can be further purified by recrystallization or column chromatography.

Application as a Building Block in Drug Development